2-Metilfluoreno

Descripción general

Descripción

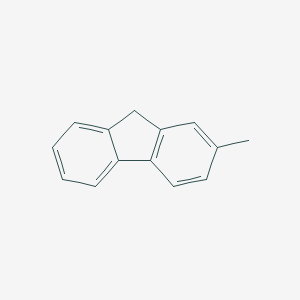

2-Methylfluorene, also known as 2-Methylfluorene, is a useful research compound. Its molecular formula is C14H12 and its molecular weight is 180.24 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Methylfluorene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90365. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methylfluorene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylfluorene including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Potencial de Carga y Liberación de Hidrógeno

2-Metilfluoreno ha sido estudiado en el contexto de Portadores Orgánicos Líquidos de Hidrógeno (LOHCs) . En esta aplicación, catalizadores como S−Pt/TiO2 se han utilizado para la carga y descarga de LOHCs . La formación de this compound como subproducto no es deseable en este proceso, y se ha demostrado que el uso de S−Pt/TiO2 previene su formación .

Síntesis y Análisis Conformacional de Análogos de Uridina Fluorados

This compound se ha utilizado en la síntesis y análisis conformacional de análogos de uridina fluorados . Estos análogos han atraído mucha atención como agentes anticancerígenos y antivirales y como sondas para la función enzimática .

Formación de Dibenzofurano

Se han realizado cálculos de teoría de orbitales moleculares para la formación homogénea en fase gaseosa de dibenzofurano a partir de fenantreno, fluoreno, 9-metilfluoreno y 9-fluoreno . El orden de reactividad es el siguiente: 9-fluoreno > 9-metilfluoreno > fluoreno > fenantreno .

Mecanismo De Acción

Target of Action

This compound, like many other polycyclic aromatic hydrocarbons, is likely to interact with various cellular components, potentially influencing multiple biochemical processes .

Mode of Action

It is known that polycyclic aromatic hydrocarbons can interact with cellular components, potentially leading to changes in cellular function .

Biochemical Pathways

strain SMT-1 identified several intermediates, suggesting that 2-Methylfluorene might be metabolized through similar pathways .

Pharmacokinetics

Based on its chemical structure, it is likely to be lipophilic, which could influence its absorption and distribution within the body

Result of Action

Polycyclic aromatic hydrocarbons, in general, can cause a variety of cellular effects, including changes in cell function and potential toxicity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methylfluorene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s solubility, stability, and interactions with cellular components .

Actividad Biológica

2-Methylfluorene is a polycyclic aromatic hydrocarbon (PAH) with significant biological implications due to its structural characteristics and interactions within biological systems. This article explores the biological activity of 2-Methylfluorene, including its effects on human health, environmental impact, and potential therapeutic applications.

- Chemical Formula : C₁₄H₁₂

- Molecular Weight : 178.24 g/mol

- Structure : 2-Methylfluorene consists of a fluorene backbone with a methyl group at the second position.

Sources and Environmental Presence

2-Methylfluorene is primarily found in various environmental matrices, including air, soil, and water, often as a byproduct of combustion processes or industrial activities. It is commonly associated with diesel exhaust emissions and other sources of PAHs.

Toxicological Effects

The toxicological profile of 2-Methylfluorene has been investigated in several studies, revealing both acute and chronic effects on biological systems:

- Carcinogenic Potential : Research indicates that PAHs, including 2-Methylfluorene, exhibit carcinogenic properties. They can form DNA adducts leading to mutations and potentially cancer development .

- Immunotoxicity : Exposure to 2-Methylfluorene has been linked to immunosuppressive effects, which could compromise the immune response in humans and wildlife .

- Respiratory Impact : Inhalation exposure to diesel exhaust containing 2-Methylfluorene has been shown to provoke inflammatory responses in lung tissues, characterized by increased levels of pro-inflammatory cytokines such as IL-6 and IL-8 .

Case Studies

- Occupational Exposure : A study involving workers in rubber factories indicated significant respiratory health issues correlated with prolonged exposure to PAHs, including 2-Methylfluorene. Symptoms included decreased lung function and increased incidence of respiratory diseases .

- Marine Biology : Research on marine mammals revealed that PAHs like 2-Methylfluorene can bioaccumulate in tissues, leading to detrimental health effects. For instance, stranded killer whales showed elevated levels of PAHs, suggesting maternal transfer during gestation .

The biological activity of 2-Methylfluorene is largely attributed to its ability to interact with cellular mechanisms:

- Metabolism : The compound undergoes metabolic activation through cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to macromolecules such as DNA and proteins .

- Oxidative Stress : Exposure to 2-Methylfluorene can induce oxidative stress within cells, resulting in damage to cellular components and contributing to inflammation and cytotoxicity .

Biological Activity Summary Table

Propiedades

IUPAC Name |

2-methyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)14/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJHJMAZNPASHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073943 | |

| Record name | 2-Methylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430-97-3, 26914-17-0 | |

| Record name | 2-Methyl-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1430-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylfluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001430973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-9H-fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene, 2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DUC7EB9MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the methyl group in 2-Methylfluorene influence its reactivity compared to unsubstituted fluorene?

A1: The methyl group in 2-Methylfluorene introduces both electronic and steric effects that can impact its reactivity. For instance, the methyl group is electron-donating, which can influence the electron density of the fluorene ring system and impact reactions like electrophilic aromatic substitution. Additionally, the methyl group can introduce steric hindrance, potentially affecting the approach of reactants and influencing reaction rates and selectivity. [, ]

Q2: Can you provide an example of a reaction where the methyl group in 2-Methylfluorene plays a crucial role?

A2: In the formylation of 2-Methylfluorene using the Rieche method, the methyl group directs the incoming formyl group to the 7-position of the fluorene ring system, resulting in the formation of 2-Methyl-7-fluorenecarbaldehyde. This regioselectivity is likely due to a combination of electronic and steric factors introduced by the methyl substituent. [] This specific positioning of the formyl group could be crucial for further synthetic transformations or for the biological activity of the resulting molecule.

Q3: Has 2-Methylfluorene been used in the synthesis of more complex molecules?

A3: Yes, 2-Methylfluorene serves as a building block in the synthesis of various indenofluorene derivatives. For example, it can be reacted with specific acid chlorides, followed by cyclization and reduction steps, to generate methyl derivatives of cis-fluorénacène, trans-fluorénacène, and trans-fluorénaphène. These complex polycyclic aromatic hydrocarbons are of interest for their potential applications in materials science and organic electronics. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.